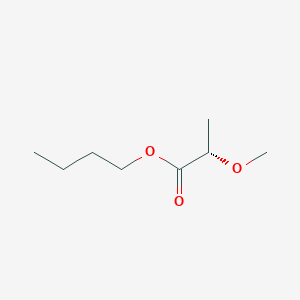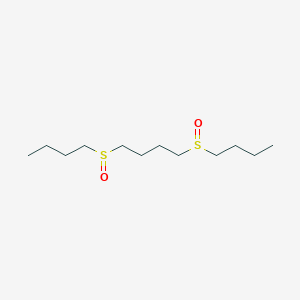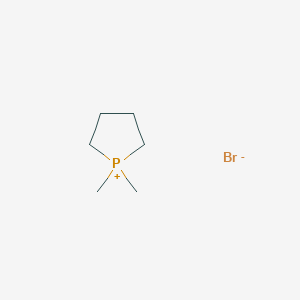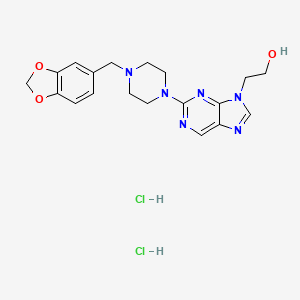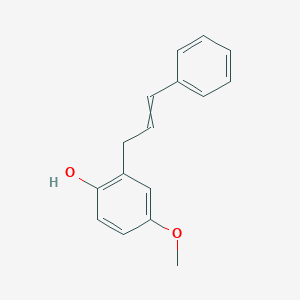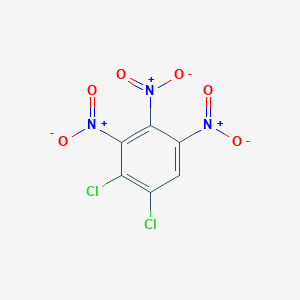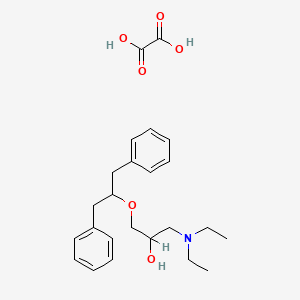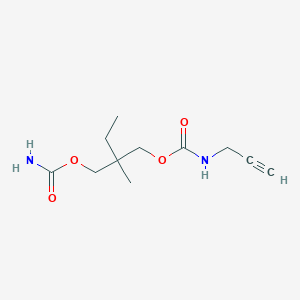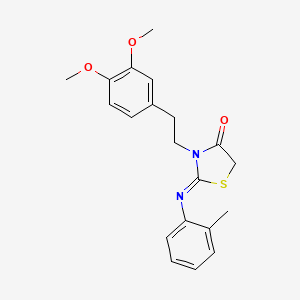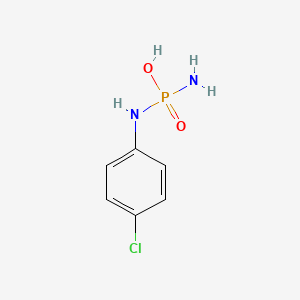
n-(4-Chlorophenyl)phosphorodiamidic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Chlorophenyl)phosphorodiamidic acid is a chemical compound with the molecular formula C6H8ClN2O2P It is a phosphoramide derivative, characterized by the presence of a chlorophenyl group attached to the phosphorodiamidic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)phosphorodiamidic acid typically involves the reaction of 4-chloroaniline with phosphorus oxychloride, followed by the addition of ammonia. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction. The general reaction scheme can be represented as follows:
-
Reaction of 4-chloroaniline with phosphorus oxychloride: [ \text{C}_6\text{H}_4\text{ClNH}_2 + \text{POCl}_3 \rightarrow \text{C}_6\text{H}_4\text{ClNHP(O)Cl}_2 ]
-
Addition of ammonia: [ \text{C}_6\text{H}_4\text{ClNHP(O)Cl}_2 + 2\text{NH}_3 \rightarrow \text{C}_6\text{H}_4\text{ClNHP(O)(NH}_2\text{)}_2 + 2\text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Chlorophenyl)phosphorodiamidic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Substituted phosphorodiamidic acids.
Applications De Recherche Scientifique
N-(4-Chlorophenyl)phosphorodiamidic acid has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of N-(4-Chlorophenyl)phosphorodiamidic acid involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can occur through various pathways, including competitive, non-competitive, or uncompetitive inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diamidophosphate: A simpler phosphorodiamidate ion with similar phosphorylating properties.
Phosphoramidic acid: Another phosphoramide derivative with different substituents.
Uniqueness
N-(4-Chlorophenyl)phosphorodiamidic acid is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other phosphoramide derivatives and contributes to its specific applications and reactivity.
Propriétés
Numéro CAS |
25316-34-1 |
|---|---|
Formule moléculaire |
C6H8ClN2O2P |
Poids moléculaire |
206.57 g/mol |
Nom IUPAC |
amino-(4-chloroanilino)phosphinic acid |
InChI |
InChI=1S/C6H8ClN2O2P/c7-5-1-3-6(4-2-5)9-12(8,10)11/h1-4H,(H4,8,9,10,11) |
Clé InChI |
SHDXPPRABSXREW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NP(=O)(N)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


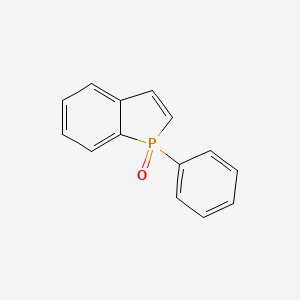
![3,7-Diphenyl-2H-imidazo[2,1-b][1,3,4]oxadiazine](/img/structure/B14694726.png)
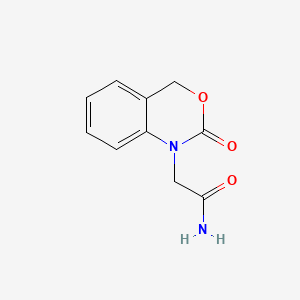

![Spiro[bicyclo[4.2.1]nonane-9,2'-[1,3]dithiane]](/img/structure/B14694750.png)
